5-Methoxy vs. 5-Methylcytidine: Divergent Roles in mRNA Therapeutic Constructs (Patent Evidence)
5-Methoxy cytidine is explicitly claimed as a distinct component from 5-methylcytidine in patent literature for therapeutic mRNA formulations, indicating a non-redundant functional role [1]. The patent EP 3589290 A4 (Arcturus Therapeutics) defines RNA molecules that can contain one or more 5-methoxyuridines *and* 5-methylcytidines, demonstrating that these modifications are not interchangeable but rather serve separate purposes in modulating mRNA properties [1][2]. This differentiation is critical for procurement: researchers developing proprietary mRNA constructs must source the specific modified nucleoside (or its triphosphate, 5-Methoxy-CTP) to exactly replicate patented compositions or explore unique sequence-property relationships .
| Evidence Dimension | Claimed Utility in Therapeutic mRNA |
|---|---|
| Target Compound Data | Explicitly included as a permissible component (5-methoxyuridine and 5-methylcytidine) in therapeutic mRNA |
| Comparator Or Baseline | 5-Methylcytidine (included as a separate, distinct component in the same formulations) |
| Quantified Difference | N/A (Qualitative differentiation: presence of both is claimed, implying non-overlapping function) |
| Conditions | Patent EP 3589290 A4: 'Translatable molecules and synthesis thereof' |
Why This Matters
Procurement of 5-Methoxy cytidine (or its triphosphate) is essential for replicating or building upon patented mRNA therapeutic formulations that require its specific presence alongside 5-methylcytidine.
- [1] Arcturus Therapeutics, Inc. Translatable molecules and synthesis thereof. European Patent EP 3589290 A4, 2020-12-30. View Source
- [2] Arcturus Therapeutics, Inc. TRANSLATABLE MOLECULES AND SYNTHESIS THEREOF. FreePatentsOnline, 2022-08-09. View Source
